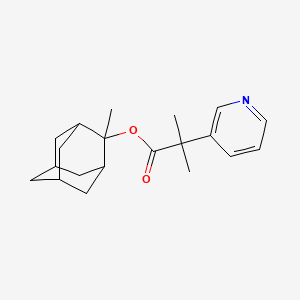
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate is an organic compound that combines a pyridine ring with an adamantane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate typically involves the esterification of 2-Methyl-2-pyridin-3-yl-propionic acid with 2-methyl-adamantan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives or modified ester groups.
Wissenschaftliche Forschungsanwendungen
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of (2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the adamantane structure provides steric bulk and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-pyridin-3-yl-propionic acid methyl ester
- 2-Methyl-2-pyridin-3-yl-propionic acid ethyl ester
- 2-Methyl-2-pyridin-3-yl-propionic acid isopropyl ester
Uniqueness
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate is unique due to the presence of the adamantane moiety, which imparts distinct steric and hydrophobic properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C20H27NO2 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(2-methyl-2-adamantyl) 2-methyl-2-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C20H27NO2/c1-19(2,15-5-4-6-21-12-15)18(22)23-20(3)16-8-13-7-14(10-16)11-17(20)9-13/h4-6,12-14,16-17H,7-11H2,1-3H3 |
InChI-Schlüssel |
NHPHHPFRHSBYCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC3CC(C2)CC1C3)OC(=O)C(C)(C)C4=CN=CC=C4 |
Synonyme |
2-methyl-2-adamantyl 2-methyl-2-(3-pyridyl)propanoate 2-methyl-2-adamantyl MPP CB 7661 CB-7661 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















